N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-12-4-2-3-5-13(12)11-23-17-18-8-15(10-21)20(17)9-16(22)19-14-6-7-14/h2-5,8,14,21H,6-7,9-11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAITFRRTRKMSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NC3CC3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide is a synthetic compound belonging to the class of imidazole derivatives. Its unique structure suggests a range of potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. The compound features a cyclopropyl group, a hydroxymethyl group, and a thioether functionality, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 921568-18-5 |
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells, potentially influencing various signaling pathways. The imidazole ring is known for its role in biological systems, which may contribute to the compound's pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including those similar to this compound. For instance, compounds bearing an imidazole nucleus have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Screening
In a comparative study, various benzimidazole derivatives were synthesized and tested for antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to or lower than standard antibiotics like ciprofloxacin .
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. In vitro studies have shown that certain compounds exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The structure of this compound may enhance its efficacy against these fungi due to its unique functional groups.
Table: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| Compound A (related imidazole) | Candida albicans | 4 |
| Compound B (related imidazole) | Aspergillus fumigatus | 8 |
| N-cyclopropyl derivative | Candida albicans | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of N-cyclopropyl derivatives. Modifications in the side chains and functional groups can lead to variations in potency and selectivity against different pathogens.
Key Findings:
- The presence of hydroxymethyl groups has been associated with enhanced solubility and bioavailability.
- Thioether functionalities improve interactions with biological targets, potentially increasing efficacy.
- Cyclopropyl groups often confer unique steric properties that can influence binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations: Imidazole vs. Thiadiazole
The target compound’s imidazole core contrasts with 1,3,4-thiadiazole-based analogs (e.g., compounds 5e–5m in ). Thiadiazoles exhibit greater aromaticity and rigidity due to their fused sulfur-nitrogen ring system, which enhances thermal stability (melting points: 132–170°C ). Imidazole derivatives, however, offer hydrogen-bonding capabilities via NH groups and tunable solubility via polar substituents (e.g., hydroxymethyl). For instance, the hydroxymethyl group in the target compound may improve aqueous solubility compared to ’s thiadiazoles, which lack such polar moieties .
Substituent Effects on Acetamide Side Chains
- N-Substituents : The N-cyclopropyl group in the target compound introduces steric hindrance and metabolic resistance compared to N-aryl or N-alkyl groups (e.g., N-(phenylmethyl) in or N-(3-chlorophenyl) in ). Cyclopropane’s strain energy may enhance binding specificity in biological targets by restricting conformational flexibility .
- Thioether Linkages: The (2-methylbenzyl)thio group in the target compound differs from para-substituted benzylthio analogs (e.g., 5j in : 4-chlorobenzylthio).
Functional Group Modifications
- Hydroxymethyl vs. Other Polar Groups : The hydroxymethyl group at position 5 of the imidazole ring contrasts with hydrazinyl () or methoxy (, 5k–5m ) substituents. Hydroxymethyl enhances hydrophilicity without introducing charged species, balancing solubility and membrane permeability .
- Thiol vs. Thioether : Unlike ’s mercapto (SH) group, the target compound’s thioether (S-CH2-(2-methylbenzyl)) improves oxidative stability, reducing susceptibility to disulfide formation .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable, analogs suggest its design optimizes both stability and selectivity. For example:
- Thiadiazole derivatives () with chlorobenzylthio groups exhibit antimicrobial activity, implying the target compound’s thioether moiety may confer similar properties .
- The hydroxymethyl group’s polarity aligns with trends in drug design for balancing solubility and bioavailability .
Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic profile relative to the discussed analogs.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-cyclopropyl-2-(5-(hydroxymethyl)-2-((2-methylbenzyl)thio)-1H-imidazol-1-yl)acetamide, and what critical reaction parameters influence yield?
- Methodology : The synthesis typically involves multi-step reactions:
Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions (e.g., using 2-methylbenzyl thiol) .
Functionalization : Introduction of hydroxymethyl and cyclopropylacetamide groups via nucleophilic substitution or coupling reactions.
Purification : Techniques like column chromatography or recrystallization are used to isolate the compound.
- Critical parameters : Temperature (60–100°C for imidazole cyclization), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, imidazole protons at δ 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~420–450 Da) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
Q. How is the preliminary biological activity of this compound assessed in vitro?
- Methodology :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the thioacetamide linkage formation?
- Methodology :
- DoE (Design of Experiments) : Systematic variation of solvent (e.g., THF vs. DCM), base (e.g., K₂CO₃ vs. Et₃N), and stoichiometry (thiol:imidazole ratio).
- Catalyst screening : Test Pd, Cu, or enzyme catalysts for coupling efficiency .
- Computational modeling : Quantum chemical calculations (e.g., DFT) to predict transition states and optimize activation energy .
Q. How should researchers resolve contradictions in biological activity data across structural analogs?
- Methodology :
- Meta-analysis : Compare datasets for analogs (e.g., phenyl vs. p-tolyl substituents) to identify trends in MIC or IC₅₀ values .
- Structural validation : Re-examine NMR/X-ray data to confirm substituent positions (e.g., para vs. ortho methylation affecting steric hindrance) .
- Dose-response profiling : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to refine EC₅₀ values .
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s antimicrobial properties?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace 2-methylbenzyl with 4-chlorobenzyl) and test bioactivity .
- Molecular docking : Simulate binding to target enzymes (e.g., bacterial dihydrofolate reductase) to correlate substituent effects with binding affinity .
- Data table example :
| Substituent on Imidazole | MIC (µg/mL) against S. aureus | Binding Energy (kcal/mol) |
|---|---|---|
| Phenyl | 8.2 | -9.1 |
| p-Tolyl | 4.5 | -10.3 |
| 4-Chlorophenyl | 2.1 | -11.8 |
| Data from |
Q. How can computational tools predict the stability of this compound under varying storage conditions?
- Methodology :
- Degradation modeling : Molecular dynamics (MD) simulations to assess hydrolysis or oxidation susceptibility (e.g., hydroxymethyl group stability at pH 7.4) .
- Thermogravimetric Analysis (TGA) : Experimentally validate predicted decomposition temperatures (e.g., 150–200°C) .
Q. What experimental approaches are used to study interactions between this compound and serum proteins?
- Methodology :
- Fluorescence quenching : Measure changes in tryptophan fluorescence of albumin upon compound binding to calculate binding constants (Kd) .
- Circular Dichroism (CD) : Monitor protein secondary structure changes to assess denaturation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
